

# Comparative Efficacy of HSD17B13 Inhibitors in Preclinical Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hsd17B13-IN-102*

Cat. No.: *B12378385*

[Get Quote](#)

A notable scarcity of public data exists for a compound specifically designated "**Hsd17B13-IN-102**" in the context of patient-derived xenograft (PDX) models. Research and clinical development are, however, actively progressing on several alternative inhibitors targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for the treatment of liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This guide provides a comparative overview of the available preclinical data for these alternative therapeutic agents.

Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.<sup>[1]</sup> This has spurred the development of various therapeutic modalities aimed at inhibiting the enzymatic activity of the HSD17B13 protein. These approaches include small molecule inhibitors and nucleic acid-based therapies like RNA interference (RNAi) and antisense oligonucleotides (ASOs).

## Comparison of Preclinical HSD17B13 Inhibitors

The following table summarizes the available preclinical efficacy data for several HSD17B13 inhibitors currently in development. It is important to note that direct comparisons are challenging due to the variety of models and endpoints used in these studies.

| Therapeutic Agent | Type           | Preclinical Model(s)                                                  | Key Efficacy Findings                                                                                                                                                                                                                                                                                        | Reference(s)                                                                                        |
|-------------------|----------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| BI-3231           | Small Molecule | In vitro (human and mouse hepatocytes), In vivo (mouse models)        | Potent inhibitor of human and mouse HSD17B13. Reduces triglyceride accumulation and lipotoxic effects in hepatocytes. <a href="#">[2]</a> <a href="#">[3]</a> In mouse models, a related compound (inhibitor 32) showed robust anti-MASH effects by inhibiting the SREBP-1c/FAS pathway. <a href="#">[4]</a> | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| INI-678 / INI-822 | Small Molecule | 3D Liver-on-a-chip (human primary cells), In vivo (Zucker obese rats) | INI-678: Reduced fibrosis markers $\alpha$ -SMA (by 35.4%) and collagen type 1 (by 42.5%) in a NASH liver-on-a-chip model. <a href="#">[7]</a> INI-822: Showed potent and selective inhibition of HSD17B13. <a href="#">[8]</a>                                                                              | <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>                                         |

|                                         |                              |                                                                       |                                                                                                                                                                                                            |              |
|-----------------------------------------|------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Rapirosiran<br>(ALN-HSD)                | RNAi<br>Therapeutic          | Phase 1 Clinical<br>Trial (Healthy<br>adults and<br>MASH patients)    | Dose-dependent<br>reduction in liver<br>HSD17B13<br>mRNA, with a<br>median reduction<br>of 78% at the<br>highest dose in<br>MASH patients.<br><br>[10]                                                     | [10][11]     |
| AZD7503                                 | Antisense<br>Oligonucleotide | Phase 1 Clinical<br>Trial<br>(NAFLD/NASH<br>patients)                 | Aims to assess<br>the knockdown<br>of hepatic<br>HSD17B13<br>mRNA. No<br>efficacy data has<br>been publicly<br>released yet.[12]<br><br>[13][14]                                                           | [12][13][14] |
| EP-037429<br>(prodrug of EP-<br>036332) | Small Molecule               | In vivo (mouse<br>models of acute<br>and chronic liver<br>injury)     | Hepatoprotective<br>effects observed<br>in preclinical<br>models of liver<br>injury.[15]                                                                                                                   | [15]         |
| Unnamed ASO                             | Antisense<br>Oligonucleotide | In vitro (primary<br>hepatocytes), In<br>vivo (CDAHFD<br>mouse model) | Dose-dependent<br>reduction of<br>hepatic<br>Hsd17b13 gene<br>expression.<br><br>Modulated<br>hepatic steatosis<br>but did not affect<br>hepatic fibrosis in<br>the CDAHFD<br>mouse model.<br><br>[16][17] | [16][17]     |

## HSD17B13 Signaling and Mechanism of Action

HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.<sup>[1]</sup> Its expression is induced by the liver X receptor  $\alpha$  (LXR $\alpha$ ) via the sterol regulatory element-binding protein 1c (SREBP-1c).<sup>[18]</sup> The precise enzymatic function and substrates of HSD17B13 are still under investigation, but it is known to be involved in retinol and lipid metabolism.<sup>[1]</sup> Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes.<sup>[1]</sup> The protective effect of HSD17B13 loss-of-function is thought to be related to alterations in lipid metabolism and a reduction in the activation of hepatic stellate cells, which are key drivers of liver fibrosis.<sup>[18]</sup>





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD's The Liver Meeting [businesswire.com]
- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD's The Liver Meeting - BioSpace [biospace.com]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 13. dev-multi-sponsor-trials.xogene.com [dev-multi-sponsor-trials.xogene.com]
- 14. AZD7503 for Non-alcoholic Fatty Liver Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. enanta.com [enanta.com]

- 16. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of HSD17B13 Inhibitors in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378385#hsd17b13-in-102-efficacy-in-patient-derived-xenografts]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)